3-Bromo-5-(bromomethyl)pyridine hydrobromide
Description
3-Bromo-5-(bromomethyl)pyridine hydrobromide (CAS 145743-85-7) is a halogenated pyridine derivative with the molecular formula C₆H₅Br₂N·HBr and a molecular weight of 250.92 g/mol. It is characterized by a bromine atom at the 3-position and a bromomethyl group at the 5-position of the pyridine ring, with an additional hydrobromic acid counterion. This compound is sensitive to moisture and air, requiring storage under inert conditions at 2–8°C .
Its primary applications include serving as a key intermediate in pharmaceutical synthesis. For example, it is used to prepare inhibitors of human neuronal nitric oxide synthase, such as 2-(2-(5-bromopyridin-3-yl)ethyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine, demonstrating its utility in constructing complex heterocyclic scaffolds . Safety data indicate hazards including skin/eye corrosion (H314) and acute toxicity if swallowed (H302), necessitating careful handling .
Properties
IUPAC Name |
3-bromo-5-(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOFPXZAYNLKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173999-33-2 | |
| Record name | 3-bromo-5-(bromomethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(bromomethyl)pyridine hydrobromide typically involves the bromination of 3,5-dimethylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) as the brominating agent. The reaction proceeds as follows:
-
Bromination of 3,5-dimethylpyridine
Reagents: N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄)
Conditions: Room temperature
-
Formation of the Hydrobromide Salt
- The brominated product is treated with hydrogen bromide (HBr) in xylene to form the hydrobromide salt.
Yield: High yield of 79.5% due to the azeotropic removal of water generated during the reaction.
Industrial Production Methods
For large-scale industrial production, the method involving 5-methylnicotinic acid as the starting material is preferred due to its simplicity, efficiency, and environmental friendliness. The process involves the following steps:
-
Esterification
Reagents: 5-methylnicotinic acid, methanol, thionyl chloride
Yield: 95.5%
-
Reduction
Reagents: Sodium borohydride in methanol
Conditions: Mild conditions
Yield: High yield
-
Bromination
Yield: Approximately 50%, increased to 68% with AIBN
-
Formation of the Hydrobromide Salt
Reagents: Hydrogen bromide (HBr) in xylene
Yield: 79.5%.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(bromomethyl)pyridine hydrobromide: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
-
Substitution
Reagents: Nucleophiles (e.g., amines, thiols, alkoxides)
Conditions: Room temperature or slightly elevated temperatures
-
Oxidation
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic conditions
-
Reduction
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Major Products
Substitution: Formation of substituted pyridine derivatives
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of amines or alcohols
Scientific Research Applications
3-Bromo-5-(bromomethyl)pyridine hydrobromide: has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(bromomethyl)pyridine hydrobromide involves its reactivity as a halogenated heterocyclic compound. The bromine atoms in the molecule are highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Molecular Targets and Pathways
The compound can interact with various molecular targets, including enzymes and receptors, depending on the nature of the substituents introduced during its chemical reactions. The pathways involved are typically related to the formation of covalent bonds with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The bromine and bromomethyl groups in the target compound enhance electrophilic reactivity, making it suitable for nucleophilic substitution reactions. In contrast, methoxy (e.g., 3-bromo-5-methoxypyridine) or methyl groups (e.g., 3-(bromomethyl)-5-methylpyridine) alter electronic density, reducing reactivity but improving solubility . Steric Hindrance: Bulky substituents like the 4-fluorophenoxy group in 3-bromo-5-(4-fluorophenoxy)pyridine introduce steric challenges in synthetic pathways compared to smaller bromomethyl or methoxy groups .
Biological Activity
3-Bromo-5-(bromomethyl)pyridine hydrobromide is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological macromolecules, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound has the molecular formula and can be represented by the SMILES notation: C1=C(C=NC=C1Br)CBr. Its structure features a pyridine ring with two bromine substituents, which may influence its reactivity and biological interactions.
Enzyme Interactions
Research indicates that 3-Bromo-5-(bromomethyl)pyridine hydrobromide can interact with various enzymes and receptors, potentially altering biochemical pathways. For instance, its derivatives have shown reactivity with purine nucleoside phosphorylase (PNP), an important target for therapeutic intervention in T-cell malignancies and bacterial infections . The inhibition of PNP has been linked to selective cytotoxicity against T-lymphoblastic cell lines, highlighting the compound's potential in cancer treatment.
Anticancer Properties
The compound has been investigated for its anticancer properties. It has been noted that related analogs exhibit increased activity against cancer types associated with dysregulated cMet kinases, such as non-small-cell lung carcinoma and gastric cancer . The structural similarities with other brominated pyridine derivatives suggest a potential for broad-spectrum anticancer activity.
Case Study 1: PNP Inhibition
A study focused on a series of novel PNP inhibitors derived from compounds similar to 3-Bromo-5-(bromomethyl)pyridine hydrobromide demonstrated promising results. The strongest inhibitors exhibited IC50 values as low as 19 nM against human PNP and showed selectivity towards pathogenic strains such as Mycobacterium tuberculosis (IC50 = 4 nM). This highlights the potential application of this compound in targeted cancer therapies .
Case Study 2: Structural Activity Relationship (SAR)
A detailed SAR analysis was conducted on various derivatives of brominated pyridines, including 3-Bromo-5-(bromomethyl)pyridine hydrobromide. The study found that modifications to the bromine substituents significantly affected the compounds' biological activities. For example, increasing the number of bromine atoms or altering their position on the pyridine ring enhanced inhibitory effects on specific cancer cell lines .
Comparative Analysis
The following table summarizes some related compounds and their biological activities:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 3-Bromo-5-(bromomethyl)pyridine hydrobromide | 14932948 | Potential PNP inhibitor; anticancer activity |
| 2-Bromo-4-(bromomethyl)pyridine | 83004-14-2 | Similar structural properties; potential anticancer |
| 4-(2-Bromoethyl)pyridine hydrobromide | 120277-01-2 | Investigated for various therapeutic applications |
Q & A
Q. What are the recommended synthetic routes for 3-bromo-5-(bromomethyl)pyridine hydrobromide, and how can reaction efficiency be optimized?
- Methodology :
- Bromination : Start with a pyridine precursor (e.g., 5-methylpyridine) and perform regioselective bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄ at 80°C) .
- Hydrobromide Formation : React the brominated intermediate with HBr gas in anhydrous diethyl ether to form the hydrobromide salt.
Q. How should researchers purify and characterize this compound?
- Purification :
- Characterization :
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all procedures .
- Waste Management : Neutralize residual HBr with NaHCO₃ before disposal. Store hazardous waste in labeled containers for professional treatment .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (SN2). For example, in Suzuki-Miyaura couplings, replace Br with aryl/alkyl boronic acids using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
- Challenges : Steric hindrance from the pyridine ring may slow reactivity. Optimize by using bulkier ligands (e.g., XPhos) or microwave-assisted heating .
Q. How to resolve contradictory data in regioselective functionalization?
- Case Study : If bromination yields unexpected isomers (e.g., 2-bromo vs. 5-bromo), perform DFT calculations to compare activation energies of intermediates. Validate with kinetic studies (e.g., in situ IR monitoring) .
- Troubleshooting : Adjust solvent polarity (e.g., switch from CCl₄ to DMF) to favor desired regiochemistry .
Q. What strategies enable the use of this compound in catalytic systems?
- Application : As a ligand precursor, demethylate the pyridine ring to form a bidentate ligand for transition metals (e.g., Ni or Pd). Example: React with LiAlH₄ to reduce Br to H, then functionalize with phosphine groups .
- Performance Metrics : Compare catalytic efficiency (TON/TOF) in model reactions (e.g., ethylene oligomerization) against commercial ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
